molecular formula C16H19ClN4OS B2825782 (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034582-57-3

(5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2825782
CAS No.: 2034582-57-3
M. Wt: 350.87
InChI Key: WDSRRVUVHZOPDJ-UHFFFAOYSA-N
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Description

The compound (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a chlorothiophene ring, a pyrazole ring, and a piperazine moiety. These structural elements are often associated with significant biological activity, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with cyclopropyl ketone and hydrazine hydrate, the pyrazole ring can be synthesized through a condensation reaction.

    Chlorothiophene Derivative Preparation: The chlorothiophene moiety can be prepared by chlorination of thiophene using reagents like sulfuryl chloride.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole, chlorothiophene, and piperazine derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. The combination of pyrazole and piperazine rings is often found in compounds with anti-inflammatory, analgesic, and antipsychotic activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-chlorothiophen-2-yl)(4-(3-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone: Similar structure but lacks the cyclopropyl group.

    (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone: Similar structure but lacks the methyl group on the pyrazole ring.

Uniqueness

The uniqueness of (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopropyl group and a methyl group on the pyrazole ring, along with the chlorothiophene and piperazine moieties, makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-19-15(10-12(18-19)11-2-3-11)20-6-8-21(9-7-20)16(22)13-4-5-14(17)23-13/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSRRVUVHZOPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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